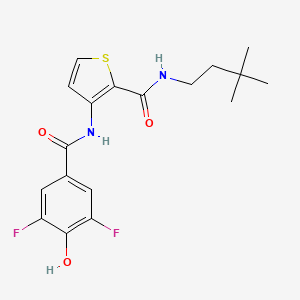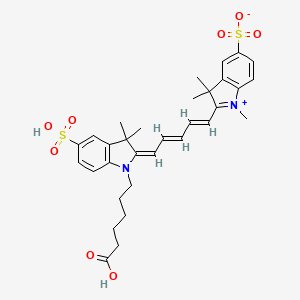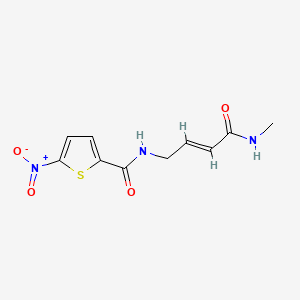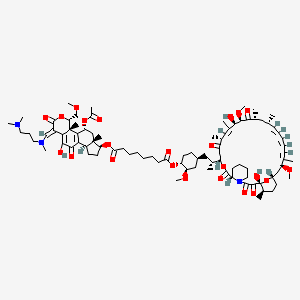
Pcsk9-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pcsk9-IN-14 is a chemical compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby reducing cholesterol levels and potentially lowering the risk of cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pcsk9-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and compliance with regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance.
Analyse Chemischer Reaktionen
Types of Reactions: Pcsk9-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere and low temperatures.
Substitution: Halogens, nucleophiles, and other substituting agents under specific solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Pcsk9-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Employed in cellular and molecular biology research to investigate the role of PCSK9 in various biological processes.
Medicine: Explored as a potential therapeutic agent for the treatment of hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PCSK9 for cholesterol management.
Wirkmechanismus
Pcsk9-IN-14 exerts its effects by binding to PCSK9 and preventing its interaction with LDL receptors. This inhibition leads to an increase in the number of LDL receptors available on the surface of liver cells, enhancing the clearance of low-density lipoprotein cholesterol from the bloodstream. The molecular targets of this compound include the active site of PCSK9, where it forms stable complexes that block the enzyme’s activity. The pathways involved in this mechanism include the regulation of cholesterol homeostasis and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Alirocumab: A monoclonal antibody that binds to PCSK9 and prevents its interaction with LDL receptors.
Evolocumab: Another monoclonal antibody with a similar mechanism of action as alirocumab.
Inclisiran: A small interfering RNA (siRNA) that reduces the production of PCSK9 by targeting its messenger RNA.
Eigenschaften
Molekularformel |
C15H10F6N4O2 |
|---|---|
Molekulargewicht |
392.26 g/mol |
IUPAC-Name |
8-[3,5-bis(trifluoromethyl)phenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H10F6N4O2/c1-24-11-9(12(26)25(2)13(24)27)22-10(23-11)6-3-7(14(16,17)18)5-8(4-6)15(19,20)21/h3-5H,1-2H3,(H,22,23) |
InChI-Schlüssel |
ISWPVKMGUSZGTA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)





![2-bromo-N-[1-[7-[(2-oxochromen-6-yl)amino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidin-3-yl]acetamide](/img/structure/B12382032.png)


![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12382066.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)
![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
